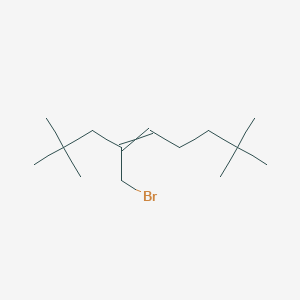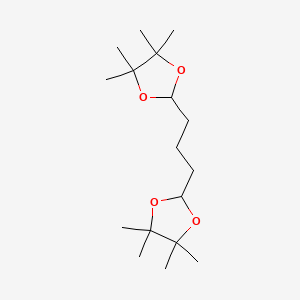
2,2'-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by a propane-1,3-diyl linker. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) typically involves the reaction of 1,3-dihydroxypropane with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and yield.
化学反应分析
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized dioxolane derivatives.
科学研究应用
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用机制
The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) exerts its effects is primarily through its ability to stabilize reactive intermediates and protect functional groups during chemical reactions. The dioxolane rings provide a stable environment that prevents unwanted side reactions, making it an effective reagent in complex synthetic pathways.
相似化合物的比较
Similar Compounds
- 2,2’-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is unique due to its specific structural features that confer high stability and reactivity. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
90139-79-0 |
|---|---|
分子式 |
C17H32O4 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H32O4/c1-14(2)15(3,4)19-12(18-14)10-9-11-13-20-16(5,6)17(7,8)21-13/h12-13H,9-11H2,1-8H3 |
InChI 键 |
QVVZXLZPMOMXGE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)CCCC2OC(C(O2)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



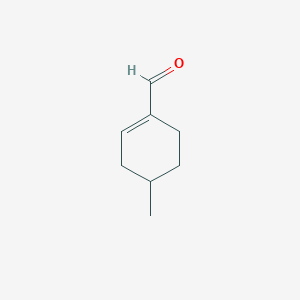
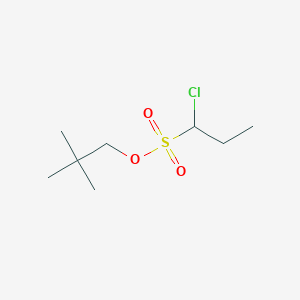
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)

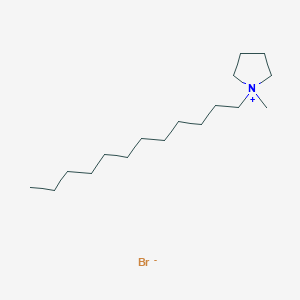


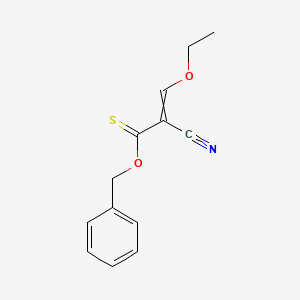
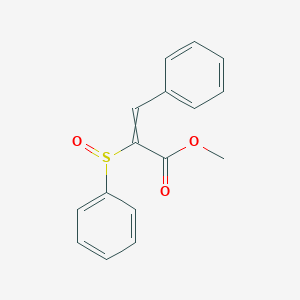
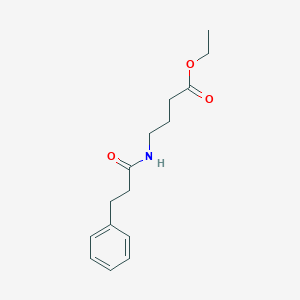
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
